1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Properties
IUPAC Name |
N-(2-methylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-9-17-18(19(24)20-16-13-8-7-10-14(16)2)21-22-23(17)15-11-5-4-6-12-15/h4-8,10-13H,3,9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJINAPGJFPYOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution reactions: Introduction of the phenyl, propyl, and o-tolyl groups can be done through various substitution reactions.
Amidation: The carboxamide group can be introduced through an amidation reaction using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- 1-phenyl-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 1-phenyl-5-propyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
1-Phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article focuses on its biological activity, particularly in the fields of anticancer and antifungal research.
The molecular formula of this compound is with a molecular weight of 320.4 g/mol. Its structure includes a triazole ring, which is crucial for its biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of triazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated significant growth inhibition:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 20.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18.3 | Inhibition of DNA synthesis |
The IC50 values suggest that this compound exhibits promising anticancer activity, particularly against breast and lung cancer cells .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. Research has indicated that compounds similar to this compound can effectively inhibit fungal growth.
Case Study: Antifungal Efficacy
In vitro studies demonstrated that this compound exhibited antifungal activity against several strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |
|---|---|---|
| Candida albicans | 8.0 | Moderate |
| Aspergillus niger | 16.0 | Moderate |
| Cryptococcus neoformans | 4.0 | High |
These findings indicate that the compound has potential as an antifungal agent, particularly against Cryptococcus neoformans, which is known for causing serious infections in immunocompromised individuals .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair mechanisms in cancer cells.
- Disruption of Cellular Membranes : In fungal cells, it may disrupt membrane integrity leading to cell lysis and death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
